An In-depth Technical Guide to Cinnoline-8-carboxylic Acid: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to Cinnoline-8-carboxylic Acid: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Cinnoline-8-carboxylic acid, a distinct member of the cinnoline family of nitrogen-containing heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, predicted physicochemical properties, and plausible synthetic pathways. By integrating data from closely related analogues and general principles of cinnoline chemistry, this document aims to equip researchers with the foundational knowledge required to explore the potential of this molecule in drug discovery and other advanced applications.
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of cinnoline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The nitrogen atoms at positions 1 and 2, along with the potential for diverse substitution patterns on the carbocyclic and heterocyclic rings, allow for fine-tuning of the molecule's steric and electronic properties, making it a versatile template for designing targeted therapeutics.[4] Cinnoline-8-carboxylic acid, with its carboxylic acid moiety at the 8-position, introduces a key functional group for forming salts, esters, and amides, offering a handle for prodrug strategies and for establishing critical interactions with biological targets.
Chemical Structure and Spectroscopic Analysis
Molecular Formula: C₉H₆N₂O₂[5] Molecular Weight: 174.16 g/mol [5] CAS Number: 1896374-95-0[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridazine rings. The proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The aromatic protons will likely resonate between 7 and 9 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the carboxylic acid group and the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[6] The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, generally between 120 and 150 ppm.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of Cinnoline-8-carboxylic acid is predicted to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[3] A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch should appear around 1700-1730 cm⁻¹. Additional bands in the fingerprint region will correspond to C-C and C-N stretching and bending vibrations within the aromatic rings.
Mass Spectrometry (MS)
In a mass spectrum, Cinnoline-8-carboxylic acid would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (174.16). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).
Physicochemical Properties
Precise experimental data on the physicochemical properties of Cinnoline-8-carboxylic acid are limited. However, computational predictions and data from analogous compounds provide valuable estimates.
| Property | Predicted/Estimated Value | Source/Basis |
| Melting Point (°C) | Not available | - |
| pKa | ~2-3 (for the pyridine nitrogen), ~4-5 (for the carboxylic acid) | Based on parent cinnoline (pKa 2.64)[3] and benzoic acid |
| LogP | 1.328 | [5] |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | General properties of similar aromatic carboxylic acids.[9] |
Synthesis and Reactivity
While a specific, optimized synthesis protocol for Cinnoline-8-carboxylic acid is not widely published, its synthesis can be conceptualized through established methods for cinnoline ring formation. The Richter cinnoline synthesis and variations thereof are common approaches.[10]
Proposed Synthetic Pathway
A plausible synthetic route could involve the cyclization of a suitably substituted o-alkynyl-aryldiazonium salt. The general workflow is depicted below:
Caption: Proposed synthetic workflow for Cinnoline-8-carboxylic acid.
Step-by-Step Conceptual Protocol
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Starting Material: The synthesis would likely commence with a commercially available and appropriately substituted aniline, such as 2-amino-3-iodobenzoic acid.
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Introduction of the Alkyne: A Sonogashira coupling reaction could be employed to introduce an alkyne moiety at the ortho position to the amino group. This is a robust and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.
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Diazotization: The resulting 2-amino-3-alkynylbenzoic acid derivative would then undergo diazotization. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures.
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Intramolecular Cyclization: The generated diazonium salt is often unstable and can spontaneously undergo intramolecular cyclization, where the diazonium group is attacked by the ortho-alkyne, leading to the formation of the cinnoline ring system.
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Purification: The final product, Cinnoline-8-carboxylic acid, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for Cinnoline-8-carboxylic acid are not extensively documented, the broader class of cinnoline derivatives has shown significant promise in various therapeutic areas.[11][12] The presence of the carboxylic acid group at the 8-position makes this molecule a valuable building block for creating libraries of compounds for high-throughput screening.
Potential areas of application include:
-
Anticancer Agents: Many cinnoline derivatives have been investigated for their anticancer properties.[2] The carboxylic acid functionality could be used to synthesize amide or ester derivatives to improve cell permeability and target engagement.
-
Antibacterial Agents: The cinnoline scaffold is present in some compounds with antibacterial activity.[2] Cinnoline-8-carboxylic acid could serve as a starting point for the development of new antibiotics.
-
Kinase Inhibitors: The nitrogen-containing heterocyclic structure of cinnoline is a common feature in many kinase inhibitors. The carboxylic acid group could act as a key hydrogen bond donor or acceptor to interact with the ATP-binding site of kinases.
The logical progression for exploring the therapeutic potential of Cinnoline-8-carboxylic acid is outlined in the following workflow:
Caption: A typical drug discovery workflow utilizing Cinnoline-8-carboxylic acid.
Future Directions
The exploration of Cinnoline-8-carboxylic acid is still in its early stages. Future research efforts should focus on:
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Development of a robust and scalable synthesis: An efficient and reliable synthetic route is crucial for making this compound readily available for further studies.
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Comprehensive characterization: Detailed experimental determination of its spectroscopic and physicochemical properties is needed to build a complete profile of the molecule.
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Biological evaluation: Systematic screening of Cinnoline-8-carboxylic acid and its derivatives against a wide range of biological targets will be essential to uncover its therapeutic potential.
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